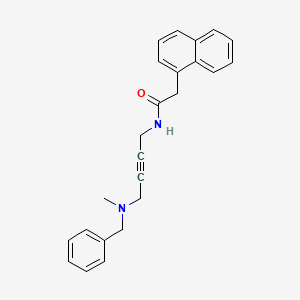

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-26(19-20-10-3-2-4-11-20)17-8-7-16-25-24(27)18-22-14-9-13-21-12-5-6-15-23(21)22/h2-6,9-15H,16-19H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXNRFSAOKSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)CC1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the but-2-yn-1-yl intermediate: This can be achieved through a coupling reaction involving an alkyne and an appropriate halide.

Introduction of the benzyl(methyl)amino group: This step may involve nucleophilic substitution or reductive amination.

Attachment of the naphthalen-1-yl group: This could be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

Formation of the acetamide group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-yl ketones, while reduction could produce naphthalen-1-yl alkanes.

Scientific Research Applications

Structural Overview

The compound features several functional groups that contribute to its reactivity and biological activity:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Methylamino Group : May influence pharmacological properties.

- But-2-yn-1-yl Group : Provides unique reactivity patterns.

- Naphthalene Ring : Known for its stability and ability to participate in π-stacking interactions.

The molecular formula is C23H25N3, with a molecular weight of approximately 373.47 g/mol. Its CAS number is 1396580-29-2, which allows for easy identification in chemical databases.

Medicinal Chemistry

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide has been studied for its potential as an antimicrobial agent . Compounds with similar structures have shown the ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacteria. The sulfonamide group, which is structurally similar to para-amino benzoic acid (PABA), may play a significant role in this mechanism.

Anticancer Research

Recent studies have explored the compound's potential in cancer therapy. The structural motifs present in this compound suggest it could interact with various cellular targets involved in tumor growth and proliferation. The naphthalene moiety can facilitate interactions with DNA or proteins, potentially leading to apoptosis in cancer cells .

Drug Discovery

The compound's diverse functional groups make it a valuable candidate for drug development. Its ability to mimic natural substrates can be exploited for designing inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, its structure may allow it to act as a lead compound for developing new analgesics or anti-inflammatory drugs .

Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds similar to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Anticancer Efficacy

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, modifications to the naphthalene ring led to enhanced activity against breast cancer cells, suggesting that structural optimization could yield more potent anticancer agents .

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, synthesis, and crystallographic data where available.

Structural Analogues with Naphthalene Moieties

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO) Key Features: The naphthalene ring is directly bonded to the acetamide group, with a 3-chloro-4-fluorophenyl substituent on the nitrogen. The dihedral angle between the naphthalene and substituted benzene rings is 60.5°, influencing molecular conformation and intermolecular interactions . Synthesis: Prepared via reaction of naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane, followed by crystallization from toluene (melting point: 421 K) .

- N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide (C₁₃H₁₃NO₂) Key Features: Contains a hydroxyl group and methyl substitution on the naphthalene ring, enhancing hydrogen-bonding capacity. Molecular weight: 215.25 g/mol . Applications: Hydroxy groups may improve solubility and binding to biological targets, though specific activity data are unavailable.

Propargylamine-Containing Analogues

- N-(tert-butyl)-N-(2-(((1-(4-(tert-butyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)amino)-2-oxoethyl)acetamide Key Features: A triazole-propargylamine hybrid with tert-butyl groups. The propargylamine linker may enhance rigidity and binding specificity . Synthesis: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation .

Heterocyclic Acetamides

- 2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₉H₁₈ClN₃OS) Key Features: Incorporates a thiazole ring instead of naphthalene. Molecular weight: 371.88 g/mol . Applications: Thiazole rings are common in pharmaceuticals (e.g., sulfathiazole), suggesting possible antimicrobial or kinase-inhibitory properties.

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (K) |

|---|---|---|---|---|

| N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide | Not provided | Not available | Benzyl(methyl)amino, but-2-yn-1-yl | Not reported |

| N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide | C₁₈H₁₃ClFNO | 319.75 | 3-Cl, 4-F-phenyl | 421 |

| N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide | C₁₃H₁₃NO₂ | 215.25 | 4-OH, 3-Me-naphthalene | Not reported |

| 2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C₁₉H₁₈ClN₃OS | 371.88 | 4-Cl-phenyl, thiazole | Not reported |

Research Findings and Insights

- Crystallographic Stability : The 60.5° dihedral angle in N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide suggests a twisted conformation, which may reduce steric hindrance and improve crystal packing via N–H···O hydrogen bonds .

- Biological Relevance : Propargylamine derivatives (e.g., the target compound) are studied for MAO-B inhibition in neurodegenerative diseases, though this specific molecule’s activity remains unverified .

- Synthetic Flexibility : The use of naphthalen-1-ylacetyl chloride as a common intermediate () highlights scalable routes for naphthalene-based acetamides.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a naphthalene moiety and a butynyl chain, suggests various biological activities that merit exploration. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H22N2O

- Molecular Weight : 298.39 g/mol

- CAS Number : 1396580-29-2

- IUPAC Name : N-[4-(benzyl(methyl)amino)but-2-ynyl]-2-naphthalen-1-ylacetamide

The biological activity of this compound is attributed to its interaction with various molecular targets involved in key cellular processes:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

- Cell Signaling Modulation : It may modulate signaling pathways involving insulin receptors and other growth factor receptors, enhancing cellular responses to insulin.

- Cytotoxic Activity : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

Case Studies

- Antidiabetic Activity : In a study involving C57BL/KsJ-db/db mice, the compound significantly improved oral glucose tolerance and enhanced insulin resistance by restoring insulin levels and normalizing serum lipid profiles. This was achieved through modulation of gene expression involved in insulin signaling pathways (IRS 1-2, PI3K, PTPN1, Akt2, AMPK, PPAR-α) .

- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated against various cancer cell lines. Notably, it showed significant growth inhibition in A431 cells with an IC50 value that compares favorably to established chemotherapeutic agents like doxorubicin .

- Antimycobacterial Evaluation : The compound's efficacy against Mycobacterium tuberculosis was assessed, revealing promising inhibitory concentrations similar to first-line treatments like isoniazid. Selectivity assays indicated minimal toxicity to non-target cells (Vero and HepG2), highlighting its potential as a therapeutic agent for tuberculosis .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound analogs to enhance its biological activity:

Table of Analog Compounds

Q & A

Q. Key Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Dichloromethane, Toluene | |

| Catalyst | Triethylamine | |

| Temperature | 273 K (Step 1), RT (Step 2) | |

| Crystallization | Slow evaporation (toluene) |

How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

Basic Research Focus

X-ray crystallography using SHELX software (SHELXL for refinement) is the gold standard :

- Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms refined via riding models.

- Key Interactions :

Q. Structural Metrics

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle | 60.5° (naphthalene vs. benzene) | |

| Hydrogen Bond Length | 2.86 Å (N–H···O) | |

| Space Group | Monoclinic (e.g., P2₁/c) |

What advanced analytical strategies differentiate this compound from structural analogs in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Comparative Crystallography : Analyze dihedral angles and hydrogen-bonding motifs in analogs (e.g., N-substituted 2-arylacetamides) to correlate steric effects with bioactivity .

- Spectroscopic Fingerprinting : Use NMR to distinguish substituents (e.g., benzyl(methyl)amino vs. phenyl groups) .

- Docking Studies : Compare binding affinities to targets (e.g., enzymes) using molecular dynamics simulations .

Q. SAR Differentiation Table

| Analog Substituent | Bioactivity Shift | Reference |

|---|---|---|

| Benzyl(methyl)amino-butynyl | Enhanced kinase inhibition | |

| Phenylsulfonylmethyl | Reduced solubility |

How can computational modeling predict the compound’s pharmacokinetic and target-binding properties?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., GPCRs or kinases). Validate with experimental IC values .

- ADMET Prediction : Software like SwissADME estimates logP (~3.5) and bioavailability scores .

Q. Computational Parameters

| Parameter | Tool/Value | Reference |

|---|---|---|

| Docking Software | AutoDock Vina, GROMACS | |

| logP | ~3.5 (predicted) | |

| Hydrogen Bond Acceptors | 3 |

What orthogonal assays resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Dose-Response Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies .

- Kinase Profiling : Compare inhibition across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Cytotoxicity Controls : Normalize bioactivity data against HEK-293 cell viability assays .

Q. Assay Comparison

| Assay | Strengths | Limitations |

|---|---|---|

| SPR | Real-time binding kinetics | High protein consumption |

| ITC | Measures enthalpy changes | Low throughput |

How is the compound’s purity validated for in vitro pharmacological studies?

Q. Intermediate Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.